(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
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Overview
Description
The compound (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including a fluoro-substituted phenyl ring, a methoxy group, and a carboxamide moiety, which contribute to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process:
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Formation of the Chromene Core: : The chromene core can be synthesized via a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic or basic conditions. For example, 8-methoxy-2H-chromene can be prepared by reacting 2-hydroxy-4-methoxybenzaldehyde with a suitable cyclizing agent.
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Introduction of the Imino Group: : The imino group can be introduced by reacting the chromene derivative with 2-fluoro-4-methylaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Formation of the Carboxamide Moiety: : The final step involves the introduction of the carboxamide group. This can be achieved by reacting the imino-chromene intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehyde or carboxylic acid derivatives.
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Reduction: : Reduction reactions can target the imino group, converting it to an amine. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution: : The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), thiourea
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, chromene derivatives are known for their anti-inflammatory, antioxidant, and antimicrobial activities. This compound could be explored for similar biological activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Chromene derivatives have been studied for their anticancer, antiviral, and neuroprotective properties, making this compound a candidate for further pharmacological studies.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives exert their effects by interacting with various molecular targets such as enzymes, receptors, and ion channels. The presence of the imino and carboxamide groups suggests potential interactions with protein targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- (2Z)-2-[(2-bromo-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- (2Z)-2-[(2-fluoro-4-ethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Uniqueness
The uniqueness of (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoro group can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to other halogen-substituted analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2-fluoro-4-methylphenyl)imino-8-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-10-6-7-14(13(19)8-10)21-18-12(17(20)22)9-11-4-3-5-15(23-2)16(11)24-18/h3-9H,1-2H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLVVJAAVLVGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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